molecular formula C10H16O6 B12664385 Glycerol 1-propanoate diacetate CAS No. 132322-44-2

Glycerol 1-propanoate diacetate

Cat. No.: B12664385
CAS No.: 132322-44-2
M. Wt: 232.23 g/mol
InChI Key: LVONJPHZHFUJEU-UHFFFAOYSA-N
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Description

Glycerol 1-propanoate diacetate is an organic compound belonging to the class of triacylglycerols. It consists of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycerol 1-propanoate diacetate typically involves the esterification of glycerol with propanoic acid and acetic acid. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous-flow fixed-bed reactor. This method involves the catalytic transformation of glycerol to 1-propanol using zirconium phosphate and supported ruthenium catalysts. The process includes the dehydration of glycerol into acrolein, followed by the hydrogenation of acrolein to 1-propanol .

Chemical Reactions Analysis

Types of Reactions: Glycerol 1-propanoate diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

Scientific Research Applications

Glycerol 1-propanoate diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycerol 1-propanoate diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing hydrolysis to release glycerol, propanoic acid, and acetic acid. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

  • Glycerol 1,2-diacetate
  • Glycerol 1,3-diacetate
  • Glycerol 1-propanoate

Comparison: Glycerol 1-propanoate diacetate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Compared to glycerol 1,2-diacetate and glycerol 1,3-diacetate, it has different reactivity and stability profiles. Glycerol 1-propanoate, on the other hand, lacks the additional acetyl groups, making it less versatile in certain applications .

Properties

CAS No.

132322-44-2

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

2,3-diacetyloxypropyl propanoate

InChI

InChI=1S/C10H16O6/c1-4-10(13)15-6-9(16-8(3)12)5-14-7(2)11/h9H,4-6H2,1-3H3

InChI Key

LVONJPHZHFUJEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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